Crenatine A
Description
Crenatine A (1-ethyl-4-methoxy-β-carboline) is a β-carboline alkaloid first isolated from plants such as Ailanthus altissima and Picrasma javanica. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 226.274 g/mol (CAS: 26585-14-8) . Structurally, it features a β-carboline core substituted with an ethyl group at position 1 and a methoxy group at position 4 (Figure 1). This compound exhibits significant antimalarial and antimicrobial activities, with studies highlighting its efficacy against Plasmodium falciparum (IC₅₀: 15.0 µg/ml) and bacterial pathogens .
Properties
CAS No. |
52801-20-4 |
|---|---|
Molecular Formula |
C34H40N4O4 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-4-methylpentanamide |
InChI |
InChI=1S/C34H40N4O4/c1-23(2)21-29(38(3)4)33(40)37-30-31(26-13-9-6-10-14-26)42-27-17-15-24(16-18-27)19-20-35-32(39)28(36-34(30)41)22-25-11-7-5-8-12-25/h5-20,23,28-31H,21-22H2,1-4H3,(H,35,39)(H,36,41)(H,37,40)/b20-19-/t28-,29-,30-,31+/m0/s1 |
InChI Key |
NAMLDTWANUOXLT-GQIVPORTSA-N |
SMILES |
CC(C)CC(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Sources
Crenatine A belongs to the β-carboline alkaloid family, which includes derivatives with varying substituents. Key analogues include:
| Compound | CAS Number | Molecular Weight (g/mol) | Natural Source | Key Structural Differences |
|---|---|---|---|---|
| This compound | 26585-14-8 | 226.274 | Ailanthus altissima, Picrasma javanica | 1-ethyl, 4-methoxy substitution |
| Dehydrocrenatine | - | 224.258 | Picrasma javanica | 1-vinyl, 4-methoxy substitution |
| Harmine | 442-51-3 | 212.247 | Banisteriopsis caapi | 7-methoxy substitution |
| Norbraylin | 60796-64-7 | 244.243 | Zanthoxylum spp. | Dimethoxy substitutions at positions 7,8 |
Table 1 : Structural and physicochemical comparison of this compound with analogues .
Antimalarial Activity
- This compound : Exhibits IC₅₀ = 15.0 µg/ml against P. falciparum .
- Dehydrocrenatine : More potent, with LC₅₀ = 2.4 µg/ml , attributed to its vinyl group enhancing membrane permeability .
- 4-Methoxy-1-vinyl-β-carboline : Similar potency to dehydrocrenatine (LC₅₀ = 3.2 µg/ml) but with reduced selectivity .
Antimicrobial Activity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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